6-(4-ethylphenyl)-2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one
Description
This compound features a dihydropyridazin-3-one core substituted with a 4-ethylphenyl group at position 6 and a 1,2,4-oxadiazole-linked 4-methoxyphenyl moiety at position 2. The 1,2,4-oxadiazole ring is a key pharmacophore known for enhancing metabolic stability and binding affinity in drug candidates . The ethyl and methoxy substituents on the aromatic rings likely influence lipophilicity and electronic properties, impacting bioavailability and target interactions.
Properties
IUPAC Name |
6-(4-ethylphenyl)-2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-3-15-4-6-16(7-5-15)19-12-13-21(27)26(24-19)14-20-23-22(25-29-20)17-8-10-18(28-2)11-9-17/h4-13H,3,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRHMFHYNGXWCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(4-ethylphenyl)-2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one is a synthetic derivative that incorporates both a dihydropyridazinone and an oxadiazole moiety. This combination suggests potential biological activities that could be explored in pharmacological contexts. The oxadiazole derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure
The structure of the compound can be represented as follows:
This molecular formula indicates a complex arrangement conducive to various interactions with biological targets.
Anticancer Properties
Research indicates that compounds with oxadiazole rings exhibit significant anticancer activity. A study highlighted that derivatives of 1,2,4-oxadiazole have shown cytotoxic effects against several cancer cell lines including HeLa (cervical cancer) and CaCo-2 (colon cancer) with IC50 values ranging from 0.67 to 1.18 µM . The specific compound may share similar mechanisms due to its structural components.
The proposed mechanism involves the interaction of the oxadiazole moiety with various molecular targets such as:
- Histone Deacetylases (HDAC) : Inhibition can lead to altered gene expression related to cell cycle regulation and apoptosis.
- Carbonic Anhydrase (CA) : Inhibition may affect tumor microenvironmental pH and enhance drug delivery.
- Protein Kinases : Targeting kinases involved in cell proliferation and survival pathways could be a significant action point for this compound.
Study on Oxadiazole Derivatives
A comprehensive review of 1,2,4-oxadiazole derivatives indicated their potential in drug discovery due to their ability to inhibit various enzymes linked to cancer progression. Notably, compounds were found to inhibit Sirtuin 2 , a target implicated in cancer metabolism and aging .
Cytotoxicity Assays
In vitro studies have demonstrated that derivatives similar to the compound exhibit cytotoxicity against multiple cancer cell lines. For instance:
- HeLa cells showed IC50 values around 0.80 µM.
- MCF7 (breast cancer) and PC3 (prostate cancer) cells also exhibited notable sensitivity with GP (growth percent) values indicating significant inhibition .
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Structural Analogues with Modified Aromatic Substituents
(a) 6-(4-Ethylphenyl)-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}pyridazin-3(2H)-one (M455-0409)
- Key Difference : Replaces the methoxyphenyl group with a 3-methylphenyl on the oxadiazole ring.
- Data : Molecular weight = 386.45 g/mol; available as 7 mg (ID: M455-0409) .
(b) 6-(4-Ethylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}pyridazin-3(2H)-one (M455-0410)
- Key Difference : Substitutes 4-methylphenyl on the oxadiazole instead of 4-methoxyphenyl.
- Impact : The para-methyl group enhances steric bulk without electronic modulation, possibly reducing solubility compared to the methoxy variant .
- Data : Molecular weight = 386.45 g/mol; available as 9 mg (ID: M455-0410) .
Table 1: Substituent Effects on Physicochemical Properties
*Estimated using fragment-based methods.
†Predicted using analogous structures in .
Analogues with Heterocyclic Variations
(a) 6-Phenyl-2-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-4,5-dihydropyridazin-3(2H)-one
- Key Difference : Replaces the oxadiazole with a triazole-thione group.
(b) 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide (C22)
- Key Difference: Incorporates a piperidine-carboxamide scaffold instead of dihydropyridazinone.
- Impact : Demonstrated anti-tubercular activity (InhA inhibition), suggesting oxadiazole-fluorophenyl motifs are viable for antimicrobial applications .
Pharmacological Activity Comparison
Table 2: Reported Activities of Analogous Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
